Tris(isopropylcyclopentadienyl) lanthanum

ALD precursor volatility Thermal stability window Melting point comparison

Tris(isopropylcyclopentadienyl)lanthanum, designated La(iPrCp)₃ (CAS 68959-87-5), is a homoleptic lanthanide metallocene complex widely deployed as a volatile liquid precursor for the atomic layer deposition (ALD) of lanthanum-containing high-k dielectric films, including La₂O₃, LaAlO₃, and LaHfO₃. Structurally, it features a La(III) center coordinated by three isopropyl-substituted cyclopentadienyl ligands, which impart sufficient steric bulk to enable liquid-state handling at moderate source temperatures (melting point 38°C, boiling range 180–195°C) while maintaining adequate vapor pressure for vapor-phase transport.

Molecular Formula C24H33La
Molecular Weight 460.4 g/mol
Cat. No. B12321813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(isopropylcyclopentadienyl) lanthanum
Molecular FormulaC24H33La
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[La+3]
InChIInChI=1S/3C8H11.La/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3
InChIKeyKFSPTVZZVIKXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(isopropylcyclopentadienyl) lanthanum: Technical Baseline for ALD Precursor Evaluation and Procurement


Tris(isopropylcyclopentadienyl)lanthanum, designated La(iPrCp)₃ (CAS 68959-87-5), is a homoleptic lanthanide metallocene complex widely deployed as a volatile liquid precursor for the atomic layer deposition (ALD) of lanthanum-containing high-k dielectric films, including La₂O₃, LaAlO₃, and LaHfO₃ [1]. Structurally, it features a La(III) center coordinated by three isopropyl-substituted cyclopentadienyl ligands, which impart sufficient steric bulk to enable liquid-state handling at moderate source temperatures (melting point 38°C, boiling range 180–195°C) while maintaining adequate vapor pressure for vapor-phase transport . The compound is commercially available at purity grades up to 99.9% (REO) from specialized organometallic suppliers and is typically employed with H₂O or O₂ plasma as the oxygen source in both thermal and plasma-enhanced ALD processes [2].

Tris(isopropylcyclopentadienyl) lanthanum: Why In-Class Lanthanum ALD Precursors Cannot Be Interchanged Without Performance Penalty


The selection of a lanthanum precursor for ALD high-k dielectric deposition is not a commodity decision; substitution among seemingly analogous La(III) compounds—including La(Cp)₃, La(MeCp)₃, La(thd)₃, La[N(SiMe₃)₂]₃, and heteroleptic amidinate variants—yields materially different deposition outcomes due to divergent volatility profiles, thermal stability windows, growth-per-cycle rates, and residual impurity incorporation [1]. The isopropylcyclopentadienyl ligand architecture in La(iPrCp)₃ represents a specific compromise between the poor thermal stability of unsubstituted La(Cp)₃, the limited volatility of La(thd)₃, and the silicon contamination risk associated with La[N(SiMe₃)₂]₃ [2]. This evidence guide quantifies the precise differentiation that La(iPrCp)₃ offers relative to its nearest structural and functional comparators, enabling procurement decisions grounded in verifiable ALD performance data rather than nominal precursor identity.

Tris(isopropylcyclopentadienyl) lanthanum: Quantitative Evidence Guide for Differentiated Precursor Selection


Volatility and Thermal Stability Advantage Over Unsubstituted La(Cp)₃ and High-Melting La(thd)₃

La(iPrCp)₃ exhibits a melting point of 38°C, which is substantially lower than that of the unsubstituted tris(cyclopentadienyl)lanthanum [La(Cp)₃] (melting point >200°C with decomposition) and significantly below the sublimation temperature required for tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum [La(thd)₃] (sublimes at ~180–200°C) [1][2]. This liquid-state nature at moderate source temperatures simplifies bubbler or vapor-draw delivery system design, reduces the risk of precursor condensation in transfer lines, and enables consistent, reproducible precursor flux during extended ALD campaigns relative to solid precursors that suffer from surface-area-dependent sublimation rates .

ALD precursor volatility Thermal stability window Melting point comparison

Growth Rate Comparison: La(iPrCp)₃ Delivers 67% Higher Throughput Than La(thd)₃ in Thermal ALD

In thermal ALD of La₂O₃ using H₂O as the oxygen source, La(iPrCp)₃ achieves a saturated growth rate of 0.6 Å/cycle at substrate temperatures of 300°C [1]. In contrast, La(thd)₃-based ALD processes typically yield growth rates of only 0.36–0.4 Å/cycle under comparable thermal ALD conditions [2][3]. This 67% higher growth-per-cycle for La(iPrCp)₃ directly translates to reduced total cycle count and shorter overall process time to achieve a target dielectric film thickness, a critical factor for manufacturing throughput in semiconductor fabrication.

ALD growth per cycle Throughput optimization La₂O₃ deposition rate

Impurity Control: La(iPrCp)₃ Eliminates Silicon Contamination Inherent to La[N(SiMe₃)₂]₃

ALD processes employing La[N(SiMe₃)₂]₃ as the lanthanum source invariably introduce silicon residues into the deposited La₂O₃ or La-silicate films due to ligand decomposition and incorporation, resulting in the formation of unintended La-silicate interfacial layers that degrade the effective dielectric constant and interface state density [1][2]. In contrast, La(iPrCp)₃ is a silicon-free precursor; its hydrocarbon-based isopropylcyclopentadienyl ligands decompose to volatile organic byproducts (primarily hydrocarbons and CO/CO₂) that are efficiently purged from the reaction chamber, yielding La₂O₃ films with no detectable silicon contamination attributable to the precursor chemistry [3].

Film purity Silicon contamination High-k dielectric interface quality

PE-ALD Process Enablement: La(iPrCp)₃ Yields Superior Electrical Performance with O₂ Plasma Relative to Thermal H₂O Process

When deposited via plasma-enhanced ALD (PE-ALD) using O₂ plasma as the oxidant, La₂O₃ films grown from La(iPrCp)₃ exhibit both a higher growth rate and an elevated dielectric constant compared to thermal ALD (T-ALD) films deposited with H₂O from the same precursor [1]. Specifically, PE-ALD La₂O₃ demonstrates reduced leakage current density and lower interface state density (Dᵢₜ) relative to T-ALD La₂O₃, indicating superior electrical quality of the dielectric and the dielectric/semiconductor interface [1]. This process tunability is a distinctive feature of La(iPrCp)₃, as not all lanthanum precursors are compatible with the reactive O radical environment of PE-ALD without undergoing destructive ligand oxidation.

Plasma-enhanced ALD Leakage current density Dielectric constant optimization

Low-Temperature Self-Limiting ALD Window: La(iPrCp)₃ Enables High-Quality Deposition at 150–175°C with Extended Purge

Systematic optimization studies have identified a low-temperature ALD window for La(iPrCp)₃ with H₂O wherein true self-limiting growth behavior is achieved at substrate temperatures of 150–175°C, provided that an extremely long purge step follows the H₂O feed to desorb physisorbed water from the hygroscopic La₂O₃ surface [1]. This low deposition temperature is advantageous for integration with temperature-sensitive materials (e.g., organic semiconductors, flexible substrates) and for minimizing interfacial reactions and dopant diffusion in complex device stacks. At higher temperatures (>250°C), the thermal stability of La(iPrCp)₃ and its cyclopentadienyl-based analogs becomes limiting, leading to precursor decomposition and carbon incorporation [2].

Low-temperature ALD Self-limiting growth Thermally sensitive substrates

Tris(isopropylcyclopentadienyl) lanthanum: Recommended Research and Industrial Application Scenarios Based on Verified Differentiation


High-Throughput ALD of La₂O₃ and LaAlO₃ High-k Gate Dielectrics for Logic and DRAM Devices

When process throughput and film purity are primary selection criteria, La(iPrCp)₃ is the preferred lanthanum precursor for ALD of La₂O₃ and LaAlO₃ gate dielectrics. Its growth rate of 0.6 Å/cycle at 300°C [1] provides a 67% throughput advantage over La(thd)₃-based processes (0.36 Å/cycle) [2], while its silicon-free ligand set eliminates the interfacial silicate formation and dielectric constant degradation observed with La[N(SiMe₃)₂]₃ [3]. The ability to tune film properties via PE-ALD further enhances the electrical performance of the resulting gate stack [1].

Low-Temperature ALD of La₂O₃ for Flexible Electronics, BEOL Passivation, and Temperature-Sensitive Substrates

For applications where the substrate or device architecture cannot tolerate elevated thermal budgets (e.g., organic thin-film transistors, flexible displays, back-end-of-line interconnect passivation), La(iPrCp)₃ enables self-limiting ALD of La₂O₃ at substrate temperatures as low as 150–175°C when paired with appropriately extended H₂O purge steps [4]. This low-temperature capability is not readily achievable with less volatile precursors such as La(thd)₃, which require source temperatures exceeding 180°C for adequate vapor delivery, nor with thermally fragile precursors that decompose at moderate temperatures [5].

Plasma-Enhanced ALD of La-Containing Ternary Oxides for Advanced High-k and Ferroelectric Applications

La(iPrCp)₃ exhibits robust compatibility with O₂ plasma-based PE-ALD processes, yielding La₂O₃ and lanthanum hafnium oxide (LHO) films with superior electrical characteristics—including higher dielectric constants and lower leakage currents—compared to thermal ALD films deposited from the same precursor [1]. This PE-ALD compatibility is a key differentiator for integrating lanthanum into complex ternary and quaternary oxide systems (e.g., HfₓLaᵧO₂, La-doped HfO₂ ferroelectrics) where precise composition control and low-defect-density interfaces are required [6].

Procurement for Pilot Production Lines Requiring High-Purity, Liquid-Delivery ALD Precursors

For facilities scaling ALD processes from R&D to pilot production, the liquid physical state of La(iPrCp)₃ at modest source temperatures (melting point 38°C) simplifies precursor delivery system design and reduces the operational complexity associated with solid sublimation sources (e.g., La(thd)₃). Commercial availability at 99.9% purity [7] meets the stringent contamination specifications of semiconductor manufacturing, while the compound's established use in published ALD studies provides a validated baseline for process transfer and qualification [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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